molecular formula C18H22N4O8S4 B12788927 L-Cystine, N,N'-bis((4-aminophenyl)sulfonyl)- CAS No. 83626-72-6

L-Cystine, N,N'-bis((4-aminophenyl)sulfonyl)-

Katalognummer: B12788927
CAS-Nummer: 83626-72-6
Molekulargewicht: 550.7 g/mol
InChI-Schlüssel: FIPMCOYOJDSDBZ-HOTGVXAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Cystine, N,N’-bis((4-aminophenyl)sulfonyl)- is a compound that features a unique structure combining L-cystine with two 4-aminophenyl sulfonyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Cystine, N,N’-bis((4-aminophenyl)sulfonyl)- typically involves the reaction of L-cystine with 4-aminophenyl sulfone. One common method involves heating a mixture of benzenesulfonamide and N,N-dimethylformamide dimethyl acetal in ethanol under reflux conditions for about 10 hours. The reaction mixture is then cooled, and the solid product is filtered, dried, and recrystallized from ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

L-Cystine, N,N’-bis((4-aminophenyl)sulfonyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfide derivatives.

Wissenschaftliche Forschungsanwendungen

L-Cystine, N,N’-bis((4-aminophenyl)sulfonyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to protein structure and function due to its cystine backbone.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of L-Cystine, N,N’-bis((4-aminophenyl)sulfonyl)- involves its interaction with various molecular targets. The compound’s sulfonyl groups can form strong interactions with proteins and other biomolecules, potentially altering their function. The cystine backbone allows it to participate in redox reactions, contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

L-Cystine, N,N’-bis((4-aminophenyl)sulfonyl)- is unique due to its combination of a cystine backbone with sulfonyl groups. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Eigenschaften

CAS-Nummer

83626-72-6

Molekularformel

C18H22N4O8S4

Molekulargewicht

550.7 g/mol

IUPAC-Name

(2R)-2-[(4-aminophenyl)sulfonylamino]-3-[[(2R)-2-[(4-aminophenyl)sulfonylamino]-2-carboxyethyl]disulfanyl]propanoic acid

InChI

InChI=1S/C18H22N4O8S4/c19-11-1-5-13(6-2-11)33(27,28)21-15(17(23)24)9-31-32-10-16(18(25)26)22-34(29,30)14-7-3-12(20)4-8-14/h1-8,15-16,21-22H,9-10,19-20H2,(H,23,24)(H,25,26)/t15-,16-/m0/s1

InChI-Schlüssel

FIPMCOYOJDSDBZ-HOTGVXAUSA-N

Isomerische SMILES

C1=CC(=CC=C1N)S(=O)(=O)N[C@@H](CSSC[C@@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)N)C(=O)O

Kanonische SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC(CSSCC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.